molecular formula C17H14O4 B14349665 2-(9H-fluoren-9-yl)butanedioic acid CAS No. 93322-14-6

2-(9H-fluoren-9-yl)butanedioic acid

Cat. No.: B14349665
CAS No.: 93322-14-6
M. Wt: 282.29 g/mol
InChI Key: HGTCLOVEROWTJE-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-yl)butanedioic acid is a dicarboxylic acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc moiety is widely employed in peptide synthesis as a UV-sensitive, base-labile protecting group for amines, enabling selective deprotection under mild conditions . The butanedioic acid (succinic acid) backbone provides two carboxylic acid groups, making the compound a versatile linker for bioconjugation, solid-phase synthesis, and polymer chemistry. Its structure combines the rigidity of the fluorene ring with the reactivity of dicarboxylic acids, allowing applications in drug delivery, materials science, and molecular scaffolding.

Properties

CAS No.

93322-14-6

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)butanedioic acid

InChI

InChI=1S/C17H14O4/c18-15(19)9-14(17(20)21)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8,14,16H,9H2,(H,18,19)(H,20,21)

InChI Key

HGTCLOVEROWTJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-yl)butanedioic acid typically involves the reaction of fluorenyl derivatives with butanedioic acid precursors. One common method involves the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and may or may not require a base catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. This would include the use of bulk reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-yl)butanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion to fluorenone derivatives.

    Reduction: Formation of fluorenol derivatives.

    Substitution: Introduction of different functional groups at the fluorenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include fluorenone, fluorenol, and various substituted fluorenyl derivatives .

Scientific Research Applications

2-(9H-fluoren-9-yl)butanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein labeling.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-yl)butanedioic acid involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include enzymatic oxidation and reduction reactions .

Comparison with Similar Compounds

Key Differences :

  • Hexanedioic acid (C6) offers greater flexibility and spacing for conjugations compared to the C4 backbone of butanedioic acid.
  • Acetic acid (C2) lacks the second carboxylic acid group, limiting its utility as a bifunctional linker.

Substituent Variations on the Amino Acid Backbone

Compound Name CAS Number Substituent Optical Rotation ([α]₂₀D) Yield (%) Applications References
(S)-2-((Fmoc)amino)-5-(4-methylpiperazin-1-yl)pentanoic acid - 4-Methylpiperazine −7.3 (c = 0.5, DMF) 85 Targeted drug delivery
(S)-2-((Fmoc)amino)-5-(4-benzylpiperidin-1-yl)pentanoic acid - 4-Benzylpiperidine −8.3 (c = 0.5, DMF) 93 Lipophilic conjugates
2-((Fmoc)amino)-2-(4-chlorophenyl)acetic acid - 4-Chlorophenyl - - Enzyme inhibition studies

Key Differences :

  • Piperazine/piperidine substituents enhance solubility in polar solvents and enable hydrogen bonding .
  • Aromatic groups (e.g., 4-chlorophenyl) increase lipophilicity, favoring membrane permeability .

Functional Group Additions

Compound Name CAS Number Functional Group Reactivity/Stability Applications References
(S)-2-((Fmoc)amino)-6-azidohexanoic acid 159610-89-6 Azide (-N₃) Click chemistry compatible Bioconjugation, polymer networks
2-((Fmoc)amino)-7-amino-7-oxoheptanoic acid - Amide (-CONH₂) Hydrolytically stable Peptide mimetics
2-(9H-Fluoren-9-yl)-4-(4-fluoroanilino)-4-oxobutanoic acid - Oxo (-CO), anilino Photoactive Crystallography, ligand design

Key Differences :

  • Azide groups enable copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular assembly .
  • Amide/oxo groups improve stability in aqueous environments, suitable for biomedical applications .

Structural Isomers and Cyclic Analogs

Compound Name CAS Number Structure Type Key Features Applications References
(R)-1-((Fmoc)carbamoyl)azetidine-2-carboxylic acid 374791-02-3 Azetidine ring Conformationally restricted Constrained peptide design
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 Piperazine ring pH-sensitive Drug delivery systems

Key Differences :

  • Azetidine rings impose torsional constraints, mimicking tertiary protein structures .
  • Piperazine moieties introduce basic nitrogen atoms for pH-responsive behavior .

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